

An In-depth Technical Guide to the Physicochemical Properties of Isosafrole Glycol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isosafrole glycol*

Cat. No.: B12666540

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

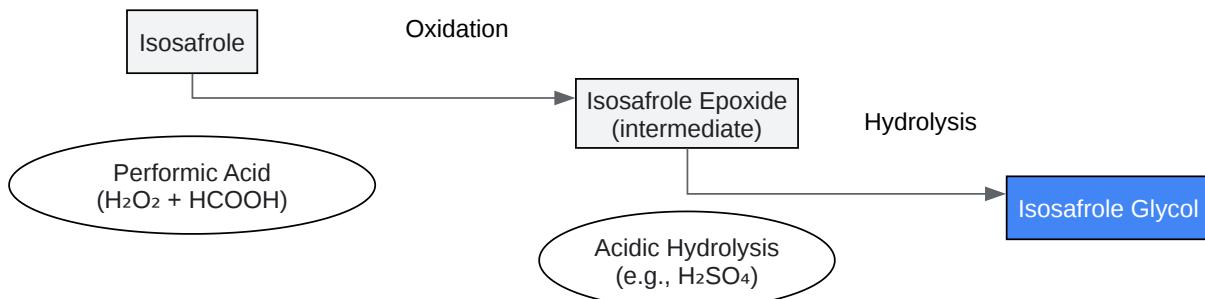
Isosafrole glycol, systematically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol, is a dihydroxylated derivative of isosafrole. It serves as a critical intermediate in chemical syntheses and is a metabolite in the biological transformation of isosafrole. This technical guide provides a comprehensive overview of the physicochemical properties of **isosafrole glycol**, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathway. While extensive data is available for its precursor, isosafrole, specific experimental data for some of the physicochemical properties of **isosafrole glycol** are not widely reported in publicly accessible literature. This guide compiles the available information and provides context based on related compounds.

Physicochemical Properties

Quantitative data for the physicochemical properties of **isosafrole glycol** are not readily available in the cited literature. The following tables summarize the known information and provide data for the related compound, isosafrole, for comparative purposes.

Table 1: General and Physical Properties of **Isosafrole Glycol**

Property	Value
Systematic Name	1-(1,3-benzodioxol-5-yl)propane-1,2-diol[1]
Synonyms	Isosafrole glycol, 1-(3,4-Methylenedioxyphenyl)-1,2-propanediol[1]
CAS Number	62512-79-2[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₄ [1][2]
Molecular Weight	196.20 g/mol [1]
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available


Table 2: Physicochemical Properties of Isosafrole (for comparison)

Property	Value
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol
Melting Point	6.75 °C @ 760.00 mm Hg[3]
Boiling Point	254.00 to 255.00 °C @ 760.00 mm Hg[3]
Solubility	Insoluble in water; soluble in alcohol[3]

Experimental Protocols

Synthesis of Isosafrole Glycol via Peracid Oxidation of Isosafrole

Isosafrole glycol can be synthesized from isosafrole through oxidation with a peracid, such as performic acid. This process involves the epoxidation of the double bond in isosafrole, followed by acid-catalyzed hydrolysis of the epoxide to form the glycol.

Workflow for the Synthesis of **Isosafrole Glycol**[Click to download full resolution via product page](#)Synthesis of **Isosafrole Glycol** from Isosafrole.

Detailed Methodology:

- Preparation of Performic Acid: In a suitable reaction vessel, carefully add 34 g of 30% hydrogen peroxide to 150 g of 80% formic acid with stirring. The mixture should be prepared shortly before use due to the instability of performic acid.
- Reaction Setup: In a separate flask equipped with a stirrer and a dropping funnel, dissolve 32.4 g of isosafrole in 120 mL of a suitable solvent like acetone or dichloromethane.
- Oxidation: Cool the isosafrole solution in an ice bath. Slowly add the prepared performic acid solution dropwise to the isosafrole solution, ensuring the reaction temperature does not exceed 40°C.
- Reaction Progression: After the addition is complete, continue stirring the reaction mixture for several hours (e.g., 16 hours) at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like dichloromethane. The organic layer is then

washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a wash with brine.

- **Isolation and Purification:** The organic solvent is removed under reduced pressure to yield the crude **isosafrole glycol**. Further purification can be achieved by chromatography.

Analytical Methods

The analysis of **isosafrole glycol** can be performed using various chromatographic techniques.

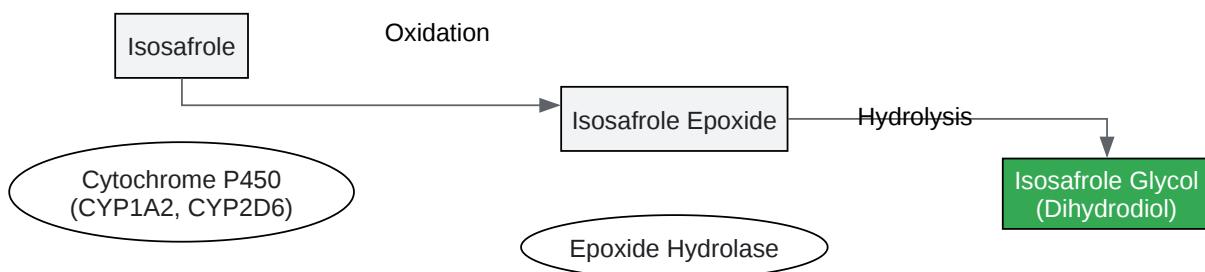
1. Gas Chromatography-Mass Spectrometry (GC-MS):

- **Principle:** GC separates volatile and thermally stable compounds, which are then detected and identified by MS based on their mass-to-charge ratio and fragmentation patterns.
- **Sample Preparation:** **Isosafrole glycol** may require derivatization to increase its volatility for GC analysis.
- **Instrumentation:** A gas chromatograph coupled with a mass spectrometer. The choice of the GC column (e.g., a nonpolar or semi-polar capillary column) will depend on the specific analytical needs^[4].
- **Application:** GC-MS is a powerful tool for the identification and quantification of **isosafrole glycol**, especially in complex mixtures, and for identifying impurities from the synthesis process^{[5][6]}.

2. High-Performance Liquid Chromatography (HPLC):

- **Principle:** HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
- **Methodology:** A reversed-phase HPLC method is generally suitable for the analysis of propanediol derivatives. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer)^{[7][8]}.
- **Detection:** A variety of detectors can be used, including UV-Vis (if the analyte has a chromophore) or a refractive index (RI) detector for universal detection of glycols^[9]. For

enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) [10].


- Application: HPLC is well-suited for the quantification of **isosafrole glycol** in various samples and for monitoring the purity of the synthesized product.

Biological Activity and Signaling Pathways

Metabolic Pathway of Isosafrole

Isosafrole is metabolized in vivo primarily by the cytochrome P450 (CYP) enzyme system in the liver[11]. One of the metabolic pathways involves the oxidation of the propenyl side chain, leading to the formation of an epoxide intermediate. This epoxide is then hydrolyzed by epoxide hydrolase to form the corresponding dihydrodiol, which is **isosafrole glycol**[3].

Metabolic Conversion of Isosafrole to **Isosafrole Glycol**

[Click to download full resolution via product page](#)

Metabolism of Isosafrole to **Isosafrole Glycol**.

This metabolic activation is a crucial step in the bioactivity and potential toxicity of isosafrole and related compounds. The formation of the glycol is a detoxification step, converting the reactive epoxide into a more water-soluble and readily excretable compound.

Conclusion

Isosafrole glycol is a significant compound in both synthetic chemistry and toxicology as an intermediate and metabolite of isosafrole. While there is a notable lack of publicly available,

experimentally determined physicochemical data for this specific molecule, its synthesis and metabolic pathways are better understood. The experimental protocols and analytical methods described in this guide are based on established procedures for related compounds and provide a solid foundation for researchers working with **isosafrole glycol**. Further studies are warranted to fully characterize the physicochemical properties of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Propanediol, 1-(1,3-benzodioxol-5-yl)- | C10H12O4 | CID 6454417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2H-1,3-Benzodioxol-5-yl)propane-1,2-diol - Wikidata [wikidata.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. Separation of 1,2-Propanediol, 1-benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Interactions of safrole and isosafrole and their metabolites with cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isosafrole-induced cytochrome P2-450 in DBA/2N mouse liver. Characterization and genetic control of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Isosafrole Glycol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12666540#physicochemical-properties-of-isosafrole-glycol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com